(E)-2-Propylhept-2-en-1-ol is an organic compound classified as an unsaturated alcohol. Its molecular formula is , and it has a molecular weight of approximately 156.268 g/mol. The compound features a double bond between the second and third carbon atoms in its heptane chain, which contributes to its unique reactivity and properties. The compound is also known by various synonyms, including 2-propylhept-2-en-1-ol and (E)-2-propyl-2-hepten-1-ol, and is listed under the CAS number 41625-15-4 .
The presence of the double bond allows for additional reactions typical of alkenes, such as electrophilic addition .
Research into the biological activity of (E)-2-propylhept-2-en-1-ol is limited but indicates potential applications in the fragrance industry due to its pleasant odor profile. Alcohols in this class often exhibit antimicrobial properties, which could be relevant for use in personal care products or as preservatives in food . The specific biological mechanisms and effects on human health require further investigation.
Several methods can be employed to synthesize (E)-2-propylhept-2-en-1-ol:
These methods highlight the versatility of synthetic routes available for producing this compound .
(E)-2-propylhept-2-en-1-ol has several applications:
The compound's unique structure allows it to be a valuable asset in various formulations within these industries .
When comparing (E)-2-propylhept-2-en-1-ol with similar compounds, several notable substances arise:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Octen-3-ol | C8H16O | Unsaturated alcohol with a shorter chain |
| (E)-Hex-2-en-1-ol | C6H12O | Similar structure but shorter carbon chain |
| 3-Hexen-1-ol | C6H12O | Another unsaturated alcohol with different placement of double bond |
| 3-Octen-1-ol | C8H16O | Similar functional group but longer carbon chain |
Uniqueness: The unique feature of (E)-2-propylhept-2-en-1-ol lies in its specific carbon chain length and position of the double bond, which distinguishes it from other unsaturated alcohols. This structural configuration may impart distinct physical properties and reactivity patterns not observed in shorter or differently substituted analogs .